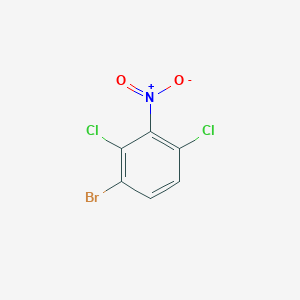

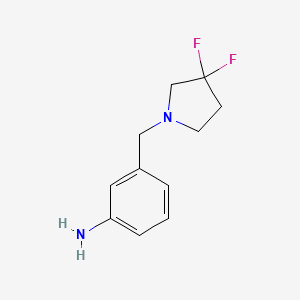

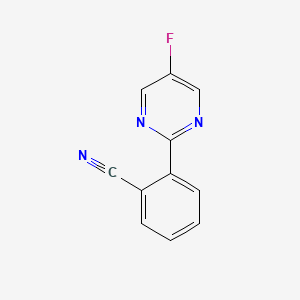

![molecular formula C10H13NO2S B1409052 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide CAS No. 1799977-70-0](/img/structure/B1409052.png)

4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide

Vue d'ensemble

Description

The compound “4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxides include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized through a two-step synthetic protocol . Another pathway for the preparation of 3, 4-dihydro-2H-1λ 6 -benzo [e] [1, 2]thiazine 1, 1-dioxides 3 via an orthomethyl lithiation/cyclization reaction of N-acyl-o-toluenesulfonamides 5 has been reported .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxides has been studied . There are four kinds of parent thiadiazine structures, having molecular formula C 3 H 4 N 2 S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis

The incorporation of the (trifluoromethyl)thio group into the benzo [e] [1,2]thiazine 1,1-dioxide scaffold via a reaction of trifluoromethanesulfanylamide with 2- (2-alkynyl)benzenesulfonamide has been reported . The transformation proceeds under mild conditions .Applications De Recherche Scientifique

Antimicrobial Activity

The antimicrobial properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been documented in the literature. These compounds have shown effectiveness against a range of microbial pathogens. The presence of different substituents can significantly influence their antimicrobial potency .

Antiviral Applications

Research indicates that 1,2,4-benzothiadiazine-1,1-dioxide derivatives also exhibit antiviral activities. This makes them potential candidates for the development of new antiviral drugs, especially in the face of emerging viral diseases .

Antidiabetic Potential

The derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been explored for their antidiabetic effects. They may offer new avenues for the treatment of diabetes by influencing glucose metabolism or insulin sensitivity .

Anticancer Research

There is ongoing research into the anticancer properties of these compounds. They may work by interfering with cancer cell proliferation or inducing apoptosis in cancerous cells, providing a potential pathway for novel cancer therapies .

AMPA Receptor Modulation

These derivatives have been tested as positive allosteric modulators of the AMPA receptors. This application is particularly relevant in neurological research, where modulation of these receptors can influence synaptic transmission and plasticity .

KATP Channel Activation

The activation of KATP channels is another significant application. These channels play a crucial role in cellular functions, and their modulation by 1,2,4-benzothiadiazine-1,1-dioxide derivatives can have therapeutic implications, particularly in cardiac and pancreatic tissues .

Fungicidal Properties

Lastly, the fungicidal activity of these compounds has been demonstrated, with certain derivatives showing broad-spectrum antifungal activities. This suggests their potential use in protecting crops from fungal pathogens, which is crucial for agriculture and food security .

Mécanisme D'action

Target of Action

The primary targets of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide are AMPA receptors and KATP channels . These targets play crucial roles in various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities .

Mode of Action

4-Ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide interacts with its targets as a positive allosteric modulator of the AMPA receptors . This interaction results in changes in the receptor’s activity, enhancing the receptor’s response to its neurotransmitter, glutamate .

Biochemical Pathways

The compound affects the glutamatergic pathway by modulating the AMPA receptors . This modulation can lead to downstream effects such as increased neuronal excitability and enhanced learning and memory processes. Additionally, the compound’s interaction with KATP channels can influence various cellular functions, including insulin secretion and cardiovascular responses .

Pharmacokinetics

The compound’s pharmacological activities suggest that it is likely to have suitable absorption, distribution, metabolism, and excretion properties for therapeutic use .

Result of Action

The molecular and cellular effects of 4-ethyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide’s action include enhanced AMPA receptor activity and modulation of KATP channel function . These effects can lead to various therapeutic outcomes, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Orientations Futures

Propriétés

IUPAC Name |

4-ethyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-2-8-7-11-14(12,13)10-6-4-3-5-9(8)10/h3-6,8,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHDHIMOEVCLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNS(=O)(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)

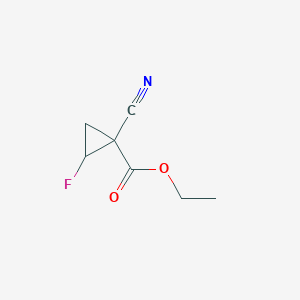

![Cis-2-fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408973.png)

![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)

![[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]hydrazine](/img/structure/B1408985.png)